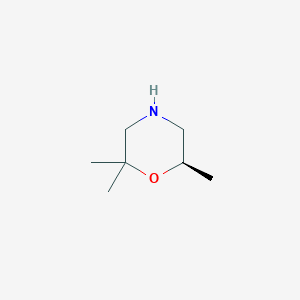

(R)-2,2,6-Trimethylmorpholine

CAS No.:

Cat. No.: VC18097663

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO |

|---|---|

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | (6R)-2,2,6-trimethylmorpholine |

| Standard InChI | InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |

| Standard InChI Key | OQUWOWHKASMPNF-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@@H]1CNCC(O1)(C)C |

| Canonical SMILES | CC1CNCC(O1)(C)C |

Introduction

Synthesis and Resolution Strategies

Enantiomeric Resolution

The resolution of racemic mixtures into enantiomerically pure forms is critical for pharmaceutical applications. A patented method for trans-2,6-dimethylmorpholine employs optically active mandelic acid to selectively precipitate one enantiomer as a diastereomeric salt . Key steps include:

-

Reacting racemic trans-2,6-dimethylmorpholine with D-mandelic acid in isopropanol.

-

Crystallizing the (S,S)-enantiomer mandelate salt, leaving the (R,R)-enantiomer in solution.

-

Liberating the free base via sodium hydroxide treatment and distillation .

This method achieves >98% enantiomeric excess (ee) for the (S,S)-enantiomer . Adapting this protocol to (R)-2,2,6-trimethylmorpholine would require optimizing solvent systems and chiral resolving agents.

Conformational Analysis and Spectroscopic Data

13C^{13}\text{C}13C NMR Spectroscopy

Studies on methyl-substituted morpholines reveal additive substituent effects on chemical shifts. For example:

-

A methyl group at the 2-position deshields C3 by ~8 ppm.

These trends suggest that (R)-2,2,6-trimethylmorpholine’s NMR spectrum would exhibit distinct shifts at C3 (downfield) and C5 (upfield), aiding structural confirmation.

Preferred Conformations

Steric interactions between the 2,2,6-methyl groups favor a chair conformation with axial methyl groups at C2 and equatorial methyl groups at C6. This arrangement minimizes 1,3-diaxial interactions, as observed in trans-2,6-dimethylmorpholine .

Applications in Organic Synthesis and Pharmacology

Chiral Auxiliary and Ligand

The (R)-enantiomer’s defined stereochemistry makes it a potential chiral auxiliary in asymmetric catalysis. For example, morpholine derivatives are employed as ligands in transition metal complexes for enantioselective hydrogenation .

Comparative Analysis of Morpholine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume